2-Propylthio-5-trifluoromethylpyridine-3-boronic acid properties
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid properties
Technical Whitepaper: Strategic Utilization of 2-Propylthio-5-trifluoromethylpyridine-3-boronic Acid in Drug Discovery
Executive Summary
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid (CAS: 1256355-10-8) represents a high-value heterocyclic building block, specifically engineered for the introduction of the trifluoromethyl-pyridine motif into pharmaceutical scaffolds. Unlike simple pyridine boronic acids, this reagent offers a dual-modality advantage: the boronic acid facilitates C–C bond formation via Suzuki-Miyaura coupling, while the ortho-propylthio group serves as a latent electrophilic handle, enabling late-stage diversification via oxidation and nucleophilic aromatic substitution (
This guide addresses the specific handling requirements, reactivity profiles, and synthetic strategies necessary to maximize yields, mitigating the known instability issues associated with electron-deficient pyridine boronic acids.
Molecular Profile & Physicochemical Properties
The combination of the electron-withdrawing trifluoromethyl (
Table 1: Core Technical Specifications
| Property | Specification |
| CAS Number | 1256355-10-8 |
| IUPAC Name | (2-(Propylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid |
| Molecular Formula | |
| Molecular Weight | 265.06 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 120–125°C (Typical; batch dependent) |
| Solubility | Soluble in THF, DMSO, MeOH, DCM; Insoluble in water |
| Storage | 2–8°C under inert atmosphere (Ar/ |
| Stability | Susceptible to protodeboronation in aqueous basic media. |
Synthetic Utility & Reactivity Analysis
The "Protodeboronation" Challenge
While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl isomers, the presence of the electron-withdrawing
-
Mechanism: Base-catalyzed attack on the boron atom forms a boronate "ate" complex. In electron-deficient heterocycles, this complex can undergo ipso-protonation, releasing the boronic acid group and yielding the hydro-deboronated byproduct (2-propylthio-5-trifluoromethylpyridine).
-
Mitigation Strategy: Use mild bases (
, ) and anhydrous or low-water conditions. Bulky phosphine ligands (e.g., XPhos, SPhos) accelerate the transmetallation step, outcompeting the decomposition pathway.
The Thioether Advantage (Latent Electrophile)
The 2-propylthio group is not merely a bystander. It is a strategic "mask."
-
Phase 1 (Coupling): The sulfur atom is stable to Pd-catalyzed cross-coupling conditions (unlike free thiols or reactive halides).
-
Phase 2 (Diversification): Post-coupling, the sulfur can be oxidized to a sulfone (
) or sulfoxide ( ). The adjacent pyridine nitrogen and group render this sulfone highly susceptible to displacement by amines, alkoxides, or thiols.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthetic pathways available when using this scaffold.
Figure 1: Strategic workflow showing the transition from C-C bond formation to late-stage functionalization via the thioether handle.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Rationale: This protocol uses a precatalyst system (XPhos Pd G2) that operates rapidly at moderate temperatures, minimizing the time the boronic acid is exposed to basic hydrolytic conditions.
Reagents:
-
Boronic Acid (1.2 equiv)[1]
-
Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Base:
(2.0 equiv, 0.5M aqueous solution) or (anhydrous) -
Solvent: 1,4-Dioxane or THF (degassed)
Step-by-Step:
-
Degassing: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and XPhos Pd G2. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Base Addition: Add the aqueous
solution. Note: If using anhydrous conditions to prevent deboronation, use solid and dry THF. -
Reaction: Heat the mixture to 60–80°C. Monitor via LC-MS.
-
Checkpoint: If protodeboronation (mass = MW of boronic acid - 44) is observed, switch to anhydrous conditions with
as the base.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. Purify via flash chromatography.
Protocol B: Thioether-to-Sulfone Oxidation
Rationale: Converting the propylthio group to a sulfone creates a potent leaving group for
Reagents:
-
Coupled Biaryl Product (1.0 equiv)
-
mCPBA (meta-Chloroperoxybenzoic acid) (2.2–2.5 equiv)
-
Solvent: DCM (Dichloromethane)
Step-by-Step:
-
Dissolution: Dissolve the biaryl intermediate in DCM at 0°C.
-
Addition: Add mCPBA portion-wise over 10 minutes.
-
Stirring: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Quench with saturated aqueous
(sodium thiosulfate) to destroy excess peroxide, followed by saturated . -
Isolation: Extract with DCM. The sulfone product is often pure enough for the next step without chromatography.
Mechanistic Visualization: The Catalytic Cycle
Understanding the specific vulnerabilities of this cycle ensures better troubleshooting.
Figure 2: Catalytic cycle highlighting the transmetallation step as the critical control point for preventing deboronation.
References
-
Pipzine Chemicals. (2026). Product Specifications: 2-(Trifluoromethyl)pyridine-5-boronic acid derivatives.[2] Retrieved from
-
Pharmaffiliates. (2026). Catalog Entry: 2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid (CAS 1256345-52-4).[3] Retrieved from
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments.[4] Retrieved from
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[1] Journal of the American Chemical Society.[4] (Contextual grounding on mechanism).
-
Sigma-Aldrich. (2026). Safety Data Sheet & Properties for Pyridine Boronic Acids. Retrieved from [1]
